N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine
Description
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific compound is characterized by its unique structure, which includes a chromen-2-one core with dimethoxy and methyl substitutions, and an acetyl-beta-alanine moiety.
Properties
Molecular Formula |
C17H19NO7 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO7/c1-9-10-6-13(23-2)14(24-3)8-12(10)25-17(22)11(9)7-15(19)18-5-4-16(20)21/h6,8H,4-5,7H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
HWEHCJQCUPPMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, coumarin derivatives, including this compound, have been studied for their potential anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitory, anti-inflammatory, anti-asthmatic, and antiviral activities . In industry, these compounds are used in fabric conditioners, certain perfumes, and as anticoagulants .
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit the proliferation of human malignant cell lines by interfering with DNA synthesis and inducing apoptosis . The specific pathways and molecular targets can vary depending on the biological context and the specific coumarin derivative being studied.
Comparison with Similar Compounds
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine can be compared with other coumarin derivatives, such as 7-hydroxycoumarin and 4-methylcoumarin. While all these compounds share a common chromen-2-one core, their biological activities and chemical properties can differ significantly due to variations in their substituent groups . For example, 7-hydroxycoumarin has been reported to inhibit the proliferation of human malignant cell lines and demonstrate activity against several types of animal tumors .
Biological Activity
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound derived from coumarin, known for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article explores its biological activity by reviewing various studies and findings.
Molecular Formula: C20H25NO7
Molecular Weight: 391.4 g/mol
IUPAC Name: (2R,3S)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino]-3-methylpentanoic acid
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- DNA Interaction: It can intercalate between DNA bases, which may contribute to its anticancer properties by disrupting DNA replication.
- Receptor Modulation: The compound interacts with various receptors in the body, influencing multiple biological pathways.
Anti-inflammatory Activity
Studies have demonstrated that coumarin derivatives exhibit significant anti-inflammatory effects. For instance, N-[6,7-dimethoxy-4-methylcoumarin] derivatives were found to significantly reduce inflammation in animal models by inhibiting COX enzymes and other inflammatory mediators .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that they exhibit moderate activity against various bacterial strains, including Staphylococcus aureus. The structure–activity relationship suggests that specific functional groups enhance their antimicrobial efficacy .
Study on Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of coumarin derivatives found that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a potential for these compounds in treating inflammatory diseases.
Anticancer Research
In a recent study, derivatives of coumarin were tested against various cancer cell lines. The results showed that certain modifications in the coumarin structure led to enhanced cytotoxicity against breast and colon cancer cells. The study highlighted the importance of the chromenone core in mediating these effects and suggested further exploration of N-[6,7-dimethoxy] derivatives for cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
